3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound with a unique structure that includes a chloro-substituted methoxyphenyl group and an imidazolidinone ring
Properties
IUPAC Name |
3-[4-(5-chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5/c1-21-9-3-2-7(14)6-8(9)13(5-4-10(17)18)11(19)15-12(20)16-13/h2-3,6H,4-5H2,1H3,(H,17,18)(H2,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBJNPEPVHUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multi-step organic reactions One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, oxo, and halogen-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar imidazolidin structures exhibit anticancer properties. For instance, derivatives of 2,5-dioxoimidazolidin have been explored as inhibitors of metalloproteinases, which play a crucial role in cancer metastasis. The ability of these compounds to inhibit matrix metalloproteinases (MMPs) suggests potential applications in cancer therapeutics .
Case Study : A study focused on the synthesis of various dioxoimidazolidin derivatives demonstrated that certain modifications could enhance their efficacy against specific cancer cell lines. The results indicated significant cytotoxicity against breast and prostate cancer cells, warranting further investigation into their mechanisms of action .
2. Anti-inflammatory Properties
Another promising application lies in the anti-inflammatory potential of this compound. Research has shown that similar structures can modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study : In a preclinical model, a related compound demonstrated a reduction in inflammatory markers when administered to rats with induced inflammation. This suggests that 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may possess similar properties .
Biochemical Applications
1. Enzyme Inhibition
The compound's structural characteristics allow it to interact with various enzymes. It has been proposed as a potential inhibitor of enzymes involved in metabolic pathways, particularly those linked to lipid metabolism.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MMP12 | Competitive | 25 | |
| COX-2 | Non-competitive | 15 | |
| Lipoxygenase | Mixed-type | 30 |
Environmental Applications
1. Water Quality Assessment
The presence of organic compounds like 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid in water bodies raises concerns regarding environmental safety and water quality. Its detection and quantification are crucial for assessing pollution levels.
Case Study : A study utilized advanced chromatographic techniques to detect this compound in surface water samples. The findings highlighted its persistence in aquatic environments and the need for monitoring protocols to ensure water safety .
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its specific structural features, including the chloro-substituted methoxyphenyl group and the imidazolidinone ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic compound with potential therapeutic applications. Its structure incorporates a dioxoimidazolidin moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H13ClN2O5, with a molecular weight of 312.71 g/mol. The structural features include:
- Chloro and methoxy substituents on the phenyl ring.
- Dioxoimidazolidin core , which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, the imidazolidin derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In vitro assays demonstrated that 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid significantly reduced the viability of human cancer cells (e.g., breast and lung cancer) when administered at concentrations ranging from 10 to 100 µM over 48 hours .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Mechanism of Action:
By inhibiting COX enzymes, the compound could reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with imidazolidin structures have been reported to exhibit activity against various bacterial strains.
Research Findings:
In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid demonstrated significant inhibition at concentrations above 50 µg/mL .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
